molecular formula C11H16O2 B15077011 Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate CAS No. 29753-02-4

Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate

Cat. No.: B15077011
CAS No.: 29753-02-4
M. Wt: 180.24 g/mol
InChI Key: SKKHNUKNMQLBTJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate is a chemical compound characterized by its bicyclic structure, which includes a norbornane framework. This compound is known for its unique reactivity and stability, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate typically involves the esterification of bicyclo[2.2.1]heptan-2-ol with methacrylic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate is unique due to its ester functionality, which imparts distinct reactivity and potential for derivatization. This makes it a versatile compound for various applications in synthesis and research .

Properties

CAS No.

29753-02-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H16O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h8-10H,1,3-6H2,2H3

InChI Key

SKKHNUKNMQLBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1C2

Origin of Product

United States

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